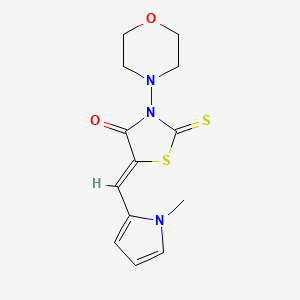

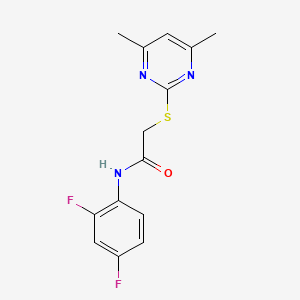

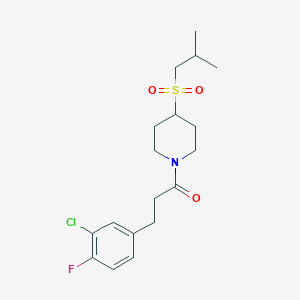

(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also seems to have a morpholino group and a thioxothiazolidinone group, but without specific information or a structural diagram, it’s difficult to describe the exact structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol has been synthesized by ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in a superbasic system .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of novel heterocyclic structures, which are of significant interest due to their potential applications in medicinal chemistry and materials science. For example, studies have demonstrated its use in the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives through ring transformation processes. These processes involve the treatment with morpholine and subsequent reactions leading to the formation of complex structures with potential biological activity (Zaleska, 1987).

Application in Drug Discovery

In the realm of drug discovery, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of various derivatives has led to compounds with broad-spectrum antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. For example, the synthesis of novel C-5 and N-3 substituted derivatives has shown promising results against a range of bacterial and fungal strains (Desai et al., 2013).

Anticancer and Antiangiogenic Effects

Moreover, the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been investigated, revealing their potential in cancer therapy. These studies have demonstrated that certain derivatives can significantly reduce tumor volume and inhibit tumor-induced angiogenesis in mouse models, suggesting their usefulness as anticancer agents (Chandrappa et al., 2010).

Supramolecular Chemistry

The compound and its derivatives have also been explored in supramolecular chemistry for the development of novel fluorescent chemosensors. These sensors have been designed for the naked-eye detection of specific chemicals, showcasing the versatility of thiazolidin-4-one derivatives in creating functional materials for environmental monitoring and sensing applications (Lin et al., 2016).

properties

IUPAC Name |

(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-14-4-2-3-10(14)9-11-12(17)16(13(19)20-11)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDYYQHBAUKOM-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

amine](/img/structure/B2438904.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol](/img/structure/B2438910.png)